2-Chloro-[4,4'-bipyridine]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-[4,4’-bipyridine]-3-carbonitrile is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond. The 4,4’-bipyridine isomer is particularly notable for its applications in coordination chemistry, where it serves as an excellent ligand for metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-[4,4’-bipyridine]-3-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the catalytic cross-coupling reaction, such as the Suzuki coupling, which uses palladium catalysts to facilitate the reaction between halogenated pyridines and boronic acids . The reaction conditions often include the use of bases like potassium carbonate and solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of bipyridine derivatives, including 2-Chloro-[4,4’-bipyridine]-3-carbonitrile, often employs large-scale catalytic processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-[4,4’-bipyridine]-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated with metal centers.
Coupling Reactions: It can undergo further coupling reactions to form more complex bipyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated bipyridine derivatives, while coupling reactions can produce extended bipyridine ligands .
Scientific Research Applications
2-Chloro-[4,4’-bipyridine]-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Research is ongoing into its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is utilized in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-Chloro-[4,4’-bipyridine]-3-carbonitrile largely depends on its role as a ligand in metal complexes. The nitrogen atoms in the bipyridine rings coordinate with metal centers, forming stable complexes that can participate in various catalytic and redox processes. These complexes can interact with molecular targets and pathways, influencing chemical reactions and biological activities .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another isomer of bipyridine, known for its strong coordination with metal centers.
3,3’-Bipyridine: Less commonly used but still significant in coordination chemistry.
4,4’-Bipyridine: The parent compound of 2-Chloro-[4,4’-bipyridine]-3-carbonitrile, widely used in various applications.
Uniqueness
2-Chloro-[4,4’-bipyridine]-3-carbonitrile is unique due to the presence of the chloro and carbonitrile groups, which enhance its reactivity and potential for functionalization. These functional groups allow for a broader range of chemical modifications and applications compared to its parent compound .
Properties
Molecular Formula |
C11H6ClN3 |
---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
2-chloro-4-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3/c12-11-10(7-13)9(3-6-15-11)8-1-4-14-5-2-8/h1-6H |
InChI Key |
PWRZAHITEVRFSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C(=NC=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.